N-ethyl-4-methoxypyrimidin-2-amine
Description
N-Ethyl-4-methoxypyrimidin-2-amine is a pyrimidine derivative characterized by a methoxy group at the 4-position and an ethylamino substituent at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and antimicrobial compounds . The ethyl and methoxy groups likely enhance lipophilicity and modulate hydrogen-bonding capacity, which are critical for target binding and pharmacokinetics .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-ethyl-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-3-8-7-9-5-4-6(10-7)11-2/h4-5H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
VGTGNIMQQPPLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxypyrimidin-2-amine typically involves the reaction of 4-methoxy-2-pyrimidinamine with ethylating agents under controlled conditions. One common method is the alkylation of 4-methoxy-2-pyrimidinamine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of N-ethyl-4-methoxy-2-pyrimidinone.
Reduction: Formation of N-ethyl-4-methoxy-2-pyrimidinamine derivatives with reduced functional groups.
Substitution: Formation of N-alkyl or N-acyl derivatives of N-ethyl-4-methoxy-2-pyrimidinamine.
Scientific Research Applications
N-ethyl-4-methoxypyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its biological activity.
Mechanism of Action
The mechanism of action of N-ethyl-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-ethyl-4-methoxypyrimidin-2-amine with structurally related pyrimidine derivatives reported in the literature. Key differences in substituents, conformational flexibility, and intermolecular interactions are highlighted.
Table 1: Substituent Effects on Pyrimidine Derivatives
Key Observations:
Substituent Position and Size :
- Ethyl vs. Methyl Groups : Ethyl substituents (e.g., in ethoxy analogs) introduce greater steric bulk compared to methyl groups, leading to larger dihedral angles between the pyrimidine ring and aryl substituents (e.g., 77.5° vs. 86.1° in methoxy derivatives) . This reduces coplanarity and may affect binding to biological targets.
- Methoxy vs. Ethoxy : Methoxy groups participate in stronger C–H⋯O hydrogen bonds due to their smaller size and higher electronegativity, whereas ethoxy groups prioritize hydrophobic interactions .
Hydrogen Bonding and Crystal Packing: Methoxy-substituted pyrimidines (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) form intramolecular N–H⋯N bonds, stabilizing six-membered rings . Ethoxy analogs (e.g., 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-...) exhibit intermolecular N–H⋯N and π-π stacking interactions, creating dimeric motifs .
Biological Activity: Chloro and fluoro substituents (e.g., in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-...) enhance antibacterial and antifungal activity due to increased electrophilicity and membrane permeability . Methoxy groups may reduce cytotoxicity compared to halogenated derivatives by modulating electron-withdrawing effects .
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